molecular formula C27H29N3O2S2 B2638421 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252841-68-1

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2638421
CAS No.: 1252841-68-1
M. Wt: 491.67
InChI Key: XEEXFWUFARAEQW-UHFFFAOYSA-N
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Description

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thieno[3,2-d]pyrimidine core, along with various functional groups, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and phenylbutan-2-yl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide include other thienopyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds are:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S2/c1-18-9-11-22(15-19(18)2)16-30-26(32)25-23(13-14-33-25)29-27(30)34-17-24(31)28-20(3)10-12-21-7-5-4-6-8-21/h4-9,11,13-15,20H,10,12,16-17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEXFWUFARAEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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